molecular formula C14H8Cl2N2O2S B2805467 1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 956769-56-5

1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2805467
CAS No.: 956769-56-5
M. Wt: 339.19
InChI Key: OCMYLDIORBKQFT-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H8Cl2N2O2S and its molecular weight is 339.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has focused on synthesis methodologies and structural analysis. For example, Kumarasinghe et al. (2009) detailed the regiospecific synthesis of a related compound and underscored the necessity of single-crystal X-ray analysis for unambiguous structure determination, emphasizing the challenges in identifying regioisomers through spectroscopic techniques alone (Kumarasinghe et al., 2009).

Antimicrobial Studies

Another avenue of research involves the exploration of antimicrobial properties. Prabhudeva et al. (2017) synthesized a compound through condensation/cyclization reactions and determined its structure via spectral and single-crystal X-ray diffraction studies. This research contributes to the understanding of the compound's potential in antimicrobial applications (Prabhudeva et al., 2017).

Antidepressant Activity

A study by Mathew et al. (2014) synthesized derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening, highlighting the therapeutic potential of thiophene-based pyrazolines (Mathew et al., 2014).

Nonlinear Optical Properties

Chandrakantha et al. (2013) investigated the nonlinear optical properties of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying potential candidates for optical limiting applications. This work highlights the significance of substituent effects on the optical nonlinearities of pyrazole derivatives (Chandrakantha et al., 2013).

Catalytic Synthesis and ADMET Studies

Recent studies also focus on the catalytic synthesis and the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of pyrazole derivatives. Prabakaran et al. (2021) synthesized a series of chalcone derivatives, demonstrating their potent antioxidant capabilities through in vitro and in silico analyses, including ADMET and QSAR studies, to understand their pharmacological potential (Prabakaran et al., 2021).

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-8-4-9(16)6-10(5-8)18-12(13-2-1-3-21-13)7-11(17-18)14(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMYLDIORBKQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.